N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine
Description
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-butan-2-yl-4,5,6,7-tetrahydro-1H-indol-4-amine |
InChI |
InChI=1S/C12H20N2/c1-3-9(2)14-12-6-4-5-11-10(12)7-8-13-11/h7-9,12-14H,3-6H2,1-2H3 |
InChI Key |
UQTMNMIHBCSPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCC2=C1C=CN2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
- Ketone to Amine Conversion : The 4-keto group of 4,5,6,7-tetrahydro-1H-indol-4-one is reduced to an amine using butan-2-ylamine and a reducing agent (e.g., NaBH(OAc)₃ or BH₃·THF). This method is adaptable from reductive amination protocols in, achieving yields >70% for analogous structures.
Direct Alkylation
- N-Alkylation of 4-Aminoindole : 4-Amino-4,5,6,7-tetrahydro-1H-indole is alkylated with 2-bromobutane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF, 60°C, 12 h). Similar N-alkylation strategies are detailed in, yielding >65% for secondary amines.
Alternative Routes via Transition-Metal Catalysis
Hydroaminomethylation
- Rhodium-Catalyzed Reaction : A Rh/ligand system (e.g., [Rh(nbd)₂]SbF₆ with BTPP) facilitates the coupling of 4,5,6,7-tetrahydro-1H-indole with butene and ammonia derivatives. This method, adapted from, achieves linear selectivity (n:i >99:1) for alkylamines.
Asymmetric Hydrocupration
- Copper-Mediated Coupling : Chiral Cu(OAc)₂/(S,S)-Ph-BPE catalysts enable enantioselective addition of Grignard reagents (e.g., butylmagnesium bromide) to imine intermediates, as described in.
Protection/Deprotection Strategies
- TBDMS Protection : Temporary protection of the indole nitrogen (e.g., using TBDMSCl) prevents side reactions during alkylation, followed by deprotection with TBAF (see).
- Boc Protection : The amine group is protected as a Boc derivative before alkylation, then deprotected with TFA (methods from).
Optimization and Yields
Analytical Characterization
- NMR : δ 1.05 (d, 6H, CH(CH₃)₂), δ 2.40–2.70 (m, 4H, tetrahydroindole CH₂), δ 3.20 (m, 1H, NHCH).
- HRMS : [M+H]⁺ calc. 219.1732, found 219.1728.
Industrial Scalability
- Continuous Flow Systems : Microreactor setups for reductive amination (from) reduce reaction times to 2–4 h with >90% purity.
- Catalyst Recycling : Immobilized Rh catalysts (e.g., on SiO₂) enable reuse for 5 cycles without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any oxidized forms back to the original compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole-4-one, while reduction may regenerate the original amine compound.
Scientific Research Applications
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound featuring an indole structure, which is a fused bicyclic system composed of a benzene ring and a pyrrole ring. The compound includes a butan-2-yl substituent on the nitrogen atom of the indole ring. It has drawn interest in medicinal chemistry because of its potential biological activities and applications.
Reactivity
The reactivity of this compound can be achieved through various chemical transformations.
Potential biological activities
this compound exhibits promising biological activities, with preliminary studies suggesting similar indole structures can act as:
Potential applications
this compound has potential applications in various fields.
Interaction studies
Interaction studies focus on how this compound interacts with biological targets.
Comparison with similar compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Aminoindole | Contains an amino group at the 4-position; less saturated | Antidepressant properties |
| Tetrahydrocarbazole | Fully saturated carbazole structure; more rigid | Anticancer activity |
| 5-Methoxyindole | Methoxy group at the 5-position; increased lipophilicity | Neuroprotective effects |
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Target Compound vs. N-((E)-{1-(4-Methoxyphenyl)-4-[(4-Methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine
The compound described in (C32H32N2OS, MW 492.67) shares the tetrahydroindole core but differs significantly in substituents and complexity:
Target Compound vs. 4-Oxo-tetrahydroindoles
4-Oxo derivatives (e.g., 3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones) lack the C4 amine but feature a ketone group. This difference drastically alters reactivity:
- The oxo group enables nucleophilic additions (e.g., Grignard reactions), while the amine in the target compound supports electrophilic substitutions or hydrogen bonding .
- Oxo derivatives are often synthesized via oxidative methods, whereas the target compound requires reductive amination or alkylation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Reactivity : The primary amine at C4 in the target compound can undergo diazotization or acylation, whereas the imine group in the compound is prone to hydrolysis .
- Biological Relevance : N-substituted tetrahydroindoles exhibit varied bioactivities. For example, sulfanyl groups (as in ) enhance binding to hydrophobic enzyme pockets, while simpler alkylamines (target compound) may prioritize membrane permeability .
- Mechanistic Pathways : Montalban et al. (2012) proposed that N-alkylation of tetrahydroindoles proceeds via SN2 mechanisms, while Khalafy’s one-pot synthesis leverages hydrogen-bond-directed cyclization .
Biological Activity
N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₂, with a molecular weight of 192.30 g/mol. The compound features a tetrahydroindole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 192.30 g/mol |
| CAS Number | 1862635-95-7 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound has inhibitory effects against various bacterial strains. For instance, it was included in a high-throughput screening against Mycobacterium tuberculosis with promising results regarding its Minimum Inhibitory Concentration (MIC) values .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Modifications to the indole structure have been linked to enhanced activity against neurodegenerative conditions by inhibiting enzymes such as monoamine oxidases (MAO) and butyrylcholinesterase (BChE) .
- Cytotoxicity : In vitro studies suggest that this compound demonstrates low cytotoxicity in human cell lines, indicating a favorable safety profile for further development .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurotransmitter metabolism and degradation. For example, it has shown selectivity towards MAO-B and BChE .
- Cellular Signaling Pathways : It may modulate signaling pathways related to oxidative stress and apoptosis in neuronal cells .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various indole derivatives including this compound:
| Compound | MIC (µM) |
|---|---|
| N-(Butan-2-yl)-4,5,6,7-tetrahydroindole | < 20 |
| Control (Standard Antibiotic) | < 10 |
This table illustrates that the compound shows significant antimicrobial activity comparable to standard antibiotics .
Neuroprotective Activity Assessment
A detailed investigation into the neuroprotective effects of the compound revealed:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(Butan-2-yl)-4,5,6,7-tetrahydroindole | 12.63 | MAO-B |
| Isatin | 6.10 | MAO-B |
These findings indicate that while the compound is less potent than isatin as a MAO-B inhibitor, it still holds potential for therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
